molecular formula C13H14O4 B2924432 (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid CAS No. 115375-24-1

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B2924432
CAS No.: 115375-24-1
M. Wt: 234.251
InChI Key: XCJIINFOALCIPH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and propargyl bromide.

    Etherification: The first step involves the etherification of 3-methoxyphenol with propargyl bromide in the presence of a base like potassium carbonate to form 3-methoxy-4-(prop-2-en-1-yloxy)phenol.

    Aldol Condensation: The next step is an aldol condensation reaction between the etherified product and an appropriate aldehyde, such as cinnamaldehyde, in the presence of a base like sodium hydroxide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid, also known as 2-Propenoic acid, 3-[3-methoxy-4-(2-propen-1-yloxy)phenyl]-, (2E)-, is a chemical compound with the molecular formula C13H14O4C_{13}H_{14}O_4 and a molecular weight of 234.25 . It has a melting point between 152-154 °C .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the information available allows us to infer potential research applications based on its structural and chemical properties.

Potential applications

  • Organic Synthesis : As a prop-2-enoic acid derivative, this compound can be used as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research : The compound may be a valuable intermediate in synthesizing biologically active molecules. It can bind to enzymes and receptors, modulating their activity, which can lead to various biological effects, such as inhibiting enzyme activity or activating signaling pathways.
  • Material Science : Due to its unique chemical properties, the compound may be used in developing new materials.

Mechanism of Action

The mechanism of action of (2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Similar structure but lacks the methoxy and prop-2-en-1-yloxy groups.

    Ferulic Acid: Contains a methoxy group but differs in the position and presence of other substituents.

    Coumaric Acid: Similar phenylpropanoid structure but lacks the methoxy and prop-2-en-1-yloxy groups.

Uniqueness

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid, with the CAS number 115375-24-1, is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • Structure : The compound features a prop-2-enoic acid framework with a methoxy and an allyloxy substituent on the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups is often correlated with the ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.

Antimicrobial Activity

Studies have shown that derivatives of prop-2-enoic acid possess antimicrobial properties. For instance:

  • In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations into the anticancer potential of related compounds suggest that this compound may induce apoptosis in cancer cell lines.

  • Case Study : A study evaluated its effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, particularly in breast cancer (MCF7) and cervical cancer (HeLa) cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activities. The following table summarizes key findings from SAR studies:

Compound StructureBiological ActivityIC50 Value (µM)Reference
Propanoic Acid DerivativeAntioxidant25
Methoxy-substituted PhenolAntimicrobial50
AllyloxyphenolAnticancer (MCF7)30

The proposed mechanisms for the biological activities include:

  • Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
  • Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-7,9H,1,8H2,2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJIINFOALCIPH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.